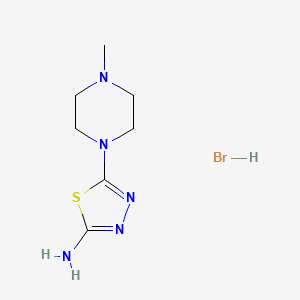

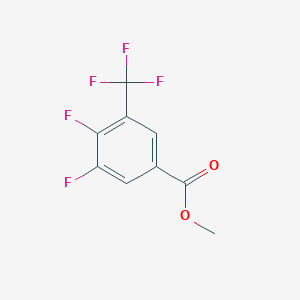

![molecular formula C9H8N2O2 B1405637 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol CAS No. 1378699-97-8](/img/structure/B1405637.png)

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol

Overview

Description

“[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol” is a derivative of 1,3,4-Oxadiazole . Oxadiazole is a versatile heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry and drug discovery due to its diverse pharmacological activities . This five-membered ring system, comprising two nitrogen atoms and one oxygen atom, is characterized by its unique structural features and has proven to be a valuable scaffold for the design and synthesis of bioactive molecules .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The compounds are characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm their structures .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by its ability to form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure . These features contribute to the compound’s molecular recognition and binding capabilities with biological targets, making it an intriguing platform for drug design .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the presence of two nitrogen atoms and one oxygen atom in the five-membered ring system . The tunability of this scaffold by introducing diverse substituents modulates the physicochemical and pharmacological properties of the resulting compounds .Scientific Research Applications

Photochemical Behavior and Applications :

- Oxadiazole derivatives, including those similar to [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol, demonstrate interesting photochemical behaviors. These compounds can undergo ring photoisomerization upon irradiation, which is valuable in photochemical studies and applications (Buscemi, Cicero, Vivona & Caronna, 1988).

Coordination Chemistry and Polymer Formation :

- A derivative of 1,3,4-oxadiazole has been used to create one-dimensional coordination polymers with mercury halides, highlighting its utility in the field of coordination chemistry and material science (Yang, Ma, Huang & Dong, 2011).

Liquid Crystal Research :

- 1,3,4-Oxadiazole derivatives have been studied for their orientational properties in liquid-crystalline materials. This research is significant for the development of advanced materials such as OLEDs (Organic Light Emitting Diodes) (Wolarz, Chrzumnicka, Fischer & Stumpe, 2007).

Sensor Applications :

- Novel 1,3,4-oxadiazole derivatives have been used in fluorescence studies for sensing applications, like aniline sensing, showcasing their potential in the development of chemical sensors (Naik, Khazi & Malimath, 2018).

Crystal Packing and Non-covalent Interactions :

- Studies on the crystal packing of 1,2,4-oxadiazole derivatives reveal insights into the role of non-covalent interactions like lone pair-π interaction and halogen bonding in their supramolecular architectures. This is crucial for understanding and designing molecular materials (Sharma, Mohan, Gangwar & Chopra, 2019).

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives involve the rational design and synthesis of compounds incorporating the 1,3,4-oxadiazole moiety . The ease of synthesis and structural modifications further facilitate the exploration of structure-activity relationships, enabling researchers to fine-tune the biological activities of these compounds . This sets the stage for understanding the importance of 1,3,4-oxadiazole in medicinal chemistry, emphasizing its role as a promising scaffold for the development of novel therapeutic agents with diverse pharmacological applications .

properties

IUPAC Name |

[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXQSCCPTSHPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

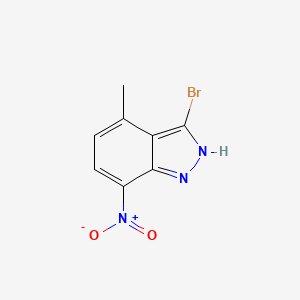

![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)

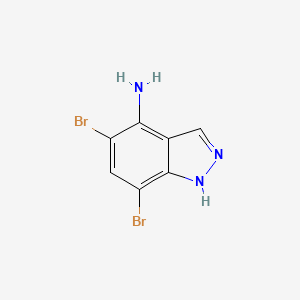

![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)

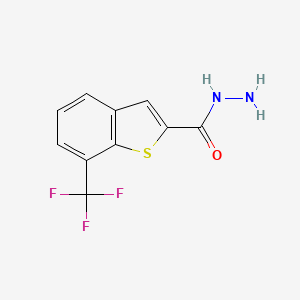

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)

![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)

![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)